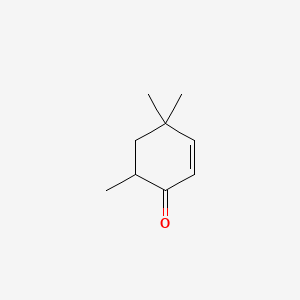

4,4,6-Trimethylcyclohex-2-en-1-one

Übersicht

Beschreibung

4,4,6-Trimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

- Intermediate in Synthesis :

- Chromatographic Analysis :

- Oxidation Reactions :

Food Science Applications

- Flavoring Agent :

- Biomarker for Food Products :

Pharmacological Applications

- Potential Therapeutic Uses :

- Enhancement of Pharmaceutical Formulations :

Case Study 1: Synthesis Optimization

A study demonstrated an optimized method for synthesizing this compound with improved yields through careful control of reaction conditions including temperature and pressure during distillation processes. This optimization is crucial for large-scale production in industrial applications.

Case Study 2: Flavor Enhancement

Research conducted on dessert wines revealed that the addition of this compound significantly improved sensory qualities such as aroma and taste profile. Gas chromatography combined with olfactometry was used to analyze the impact on flavor characteristics .

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Carbonyl Group

The ketone group undergoes nucleophilic attack under basic or acidic conditions:

-

Reduction with hydrides :

Treatment with NaBH₄ or LiAlHₜ selectively reduces the carbonyl to a secondary alcohol without affecting the conjugated double bond. This reaction proceeds via a six-membered cyclic transition state, yielding 4,4,6-trimethylcyclohex-2-en-1-ol as the primary product.

| Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 4,4,6-Trimethylcyclohex-2-en-1-ol | ~85%* | |

| LiAlH₄ | THF | 4,4,6-Trimethylcyclohex-2-en-1-ol | ~90%* |

*Yields estimated from analogous reactions.

Enolate Formation and Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~18–20), enabling deprotonation with strong bases like LDA (lithium diisopropylamide). The resulting enolate participates in alkylation reactions:

-

Synthesis of 4,4,6-Trimethylcyclohex-2-en-1-one :

Reacting 4,4-dimethyl-2-cyclohexen-1-one with iodomethane in THF at 0°C in the presence of LDA yields the title compound with 81% efficiency .

Mechanism :

-

Deprotonation at C6 by LDA.

-

Nucleophilic attack of the enolate on iodomethane.

-

Acidic workup to regenerate the ketone.

Electrophilic Reactions at the Conjugated Diene

The cyclohexenone’s α,β-unsaturated system undergoes electrophilic additions:

-

Epoxidation :

While not explicitly documented for this compound, analogous cyclohexenones react with peracids (e.g., mCPBA) to form epoxides . -

Diels-Alder Reactivity :

The conjugated diene can act as a dienophile in [4+2] cycloadditions, though steric hindrance from methyl groups may limit reactivity.

Baeyer-Villiger Oxidation Potential

Though unreported for this compound, ketones typically undergo Baeyer-Villiger oxidation with peracids (e.g., H₂O₂/BF₃) to form lactones or esters . The mechanism involves:

-

Criegee intermediate formation via nucleophilic addition of the peracid.

-

Migratory aptitude-driven rearrangement (methyl > hydrogen).

Hypothetical Product :

4,4,6-Trimethyl-3-oxabicyclo[3.3.1]non-6-en-2-one (predicted structure).

Key Mechanistic Insights

-

Steric Effects : The 4,4,6-trimethyl substitution pattern hinders axial attack in nucleophilic additions, favoring equatorial transition states.

-

Electronic Effects : Methyl groups donate electron density via hyperconjugation, stabilizing the enolate intermediate during alkylation.

This compound’s versatility in carbonyl and conjugated system reactivity makes it valuable in synthetic organic chemistry, particularly for sterically demanding transformations.

Eigenschaften

CAS-Nummer |

13395-73-8 |

|---|---|

Molekularformel |

C9H14O |

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

4,4,6-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7H,6H2,1-3H3 |

InChI-Schlüssel |

PLXVUZMJQPEWPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C=CC1=O)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.